Regioisomeric Purity and Functional Group Positioning: 3-(6-Amino-3-pyridinyl) vs. 2-Pyridinyl Isomer
The target compound, 3-(6-aminopyridin-3-yl)-1,3-oxazolidin-2-one, has the oxazolidinone ring attached to the 3-position of the pyridine ring, with the amino group at the 6-position. In contrast, its positional isomer 3-(6-aminopyridin-2-yl)-1,3-oxazolidin-2-one has the oxazolidinone attached to the 2-position . While quantitative head-to-head biological data for this exact pair is not available in the current literature, the regioisomeric distinction is critical: the electronic environment of the pyridine nitrogen (pKa, electron density) differs between the 2-yl and 3-yl attachment, which directly affects metal coordination, hydrogen bonding with biological targets, and the compound's suitability as a ligand or building block . Supplier specifications indicate the target compound is available at ≥95% purity with confirmed regioisomeric identity .
| Evidence Dimension | Regioisomeric identity and positional purity |
|---|---|
| Target Compound Data | 3-(6-aminopyridin-3-yl)-1,3-oxazolidin-2-one (IUPAC confirmed); C8H9N3O2; MW 179.18 g/mol |
| Comparator Or Baseline | 3-(6-aminopyridin-2-yl)-1,3-oxazolidin-2-one (positional isomer); C8H9N3O2; MW 179.18 g/mol |
| Quantified Difference | Identical molecular formula; differentiated by pyridine attachment position (3-yl vs. 2-yl) and predicted pKa of pyridine nitrogen |
| Conditions | Structural elucidation by IUPAC nomenclature and molecular formula confirmation |
Why This Matters
Regioisomeric impurity or misidentification can lead to erroneous structure-activity relationship conclusions and failed synthetic campaigns in medicinal chemistry programs.
